2,5-Di-tert-butylphenyl isocyanate
Overview
Description
2,5-Di-tert-butylphenyl isocyanate: is an organic compound with the molecular formula C15H21NO . It is characterized by the presence of two tert-butyl groups attached to a phenyl ring, which is further substituted with an isocyanate group. This compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidation of Isonitriles: Another efficient method involves the oxidation of isonitriles to isocyanates using dimethyl sulfoxide as the oxidant, catalyzed by trifluoroacetic anhydride.
Curtius Rearrangement: This method involves the decarboxylative isocyanation of carboxylic acids with 1,1-dimethyl-2,2,2-trichloroethoxycarbonyl azide, catalyzed by 4-dimethylaminopyridine.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2,5-Di-tert-butylphenyl isocyanate can undergo substitution reactions where the isocyanate group reacts with nucleophiles such as amines or alcohols to form ureas or carbamates.
Cycloaddition Reactions: It can participate in cycloaddition reactions with various compounds to form complex cyclic structures.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the isocyanate group.
Catalysts: Trifluoroacetic anhydride and 4-dimethylaminopyridine are commonly used catalysts in these reactions.
Major Products:
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: 2,5-Di-tert-butylphenyl isocyanate is widely used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: It is used in the development of new drugs due to its ability to form stable urea and carbamate linkages, which are important in medicinal chemistry.
Industry:
Mechanism of Action
Mechanism:
Isocyanate Group Reactivity: The isocyanate group in 2,5-Di-tert-butylphenyl isocyanate is highly reactive towards nucleophiles, leading to the formation of stable urea and carbamate linkages.
Molecular Targets: The primary molecular targets are nucleophilic sites on other molecules, such as amines and alcohols.
Comparison with Similar Compounds
tert-Butyl isocyanate: Similar in structure but lacks the additional tert-butyl group on the phenyl ring.
1,4-Di-tert-butyl-2-isocyanatobenzene: Another similar compound with a slightly different substitution pattern on the phenyl ring.
Uniqueness:
Properties
IUPAC Name |
1,4-ditert-butyl-2-isocyanatobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-14(2,3)11-7-8-12(15(4,5)6)13(9-11)16-10-17/h7-9H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRXPRRFOBXEEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)C(C)(C)C)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10404878 | |
Record name | 2,5-Di-tert-butylphenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10404878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
480438-99-1 | |
Record name | 2,5-Di-tert-butylphenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10404878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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